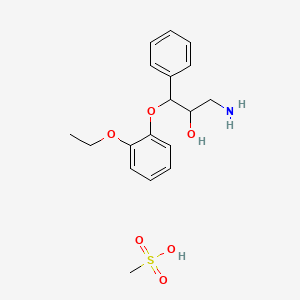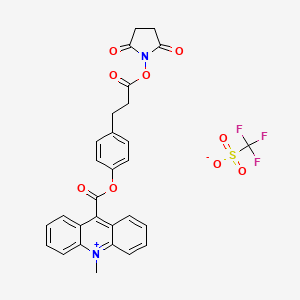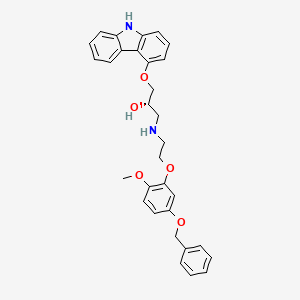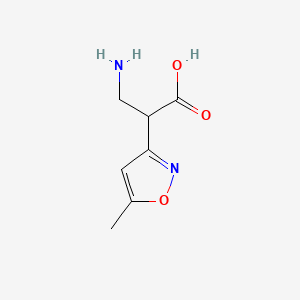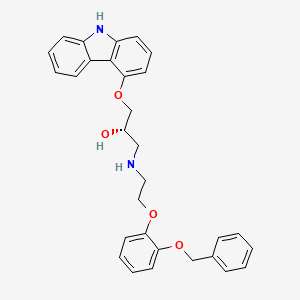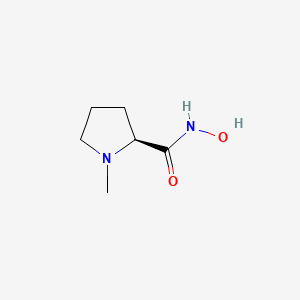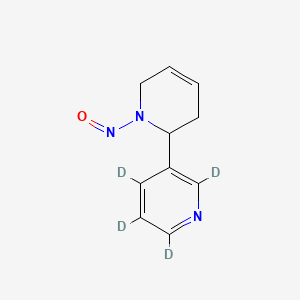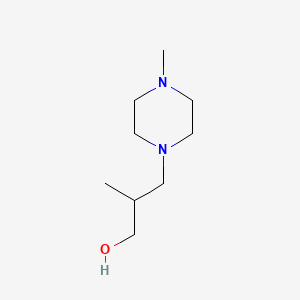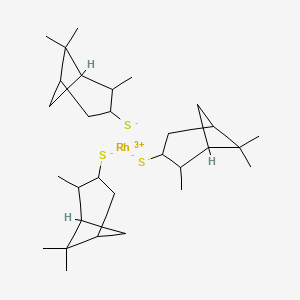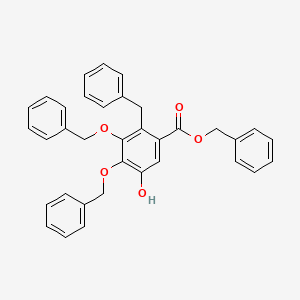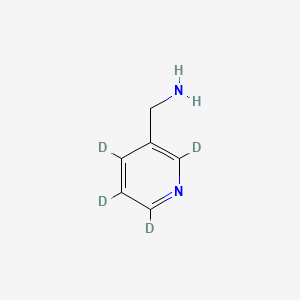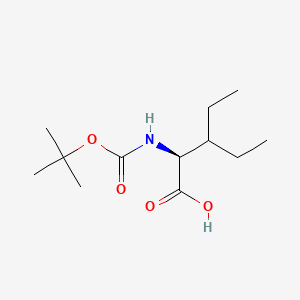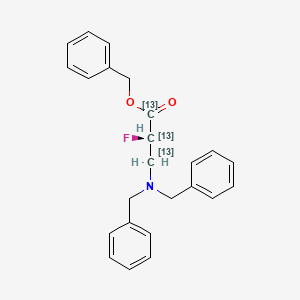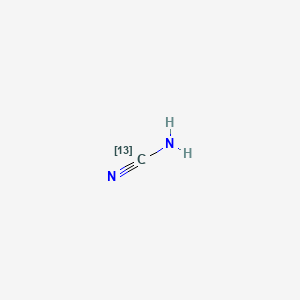
Cyanamide-13C
説明
Cyanamide-13C: is an organic compound with the molecular formula CH₂N₂ . It is a simple molecule consisting of an amino group (-NH₂) and a nitrile group (-C≡N) attached to a single carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes .
作用機序
Target of Action
Aminoformonitrile, also known as cyanamide, is a cyanide compound that has been used in various applications, including as a fertilizer and defoliant . It primarily targets the enzymes Cathepsin K and Carbonic Anhydrase 2 . These enzymes play crucial roles in various biological processes, including protein degradation and pH regulation, respectively .
Mode of Action
This interaction can result in alterations in the biological processes these enzymes are involved in .
Biochemical Pathways
Given its interaction with cathepsin k and carbonic anhydrase 2, it is likely to influence pathways involving protein degradation and ph regulation .
Pharmacokinetics
It is known to be highly soluble in water, suggesting it could be rapidly absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of aminoformonitrile’s action are largely dependent on its interaction with its target enzymes. By influencing the activity of these enzymes, aminoformonitrile can potentially affect a variety of cellular processes, including protein degradation and pH regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of aminoformonitrile. For instance, its solubility in water suggests that it could be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity.
生化学分析
Biochemical Properties
Aminoformonitrile plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context within the biochemical environment .
Cellular Effects
The effects of Aminoformonitrile on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Aminoformonitrile exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aminoformonitrile can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Aminoformonitrile can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Aminoformonitrile is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Aminoformonitrile is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, and can also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Aminoformonitrile and any effects on its activity or function can be influenced by various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions:
Oxidative Cyanation of Primary Amines: One method involves the oxidative cyanation of primary amines using d-amino acid oxidase from porcine kidney.
Enzymatic Synthesis: Another approach utilizes mutant d-amino acid oxidase and nitrilase to catalyze the synthesis of aminoformonitrile from primary amines and potassium cyanide.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: Cyanamide-13C can undergo oxidation reactions, where the amino group is converted to other functional groups.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed.
Major Products:
Oxidation: Products may include imines or nitriles.
Reduction: Primary amines are typically formed.
Substitution: Various substituted amines or amides can be produced.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Cyanamide-13C is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Medicine:
Industry:
類似化合物との比較
Cyanamide (CH₂N₂): Cyanamide is structurally similar but often exists as its calcium salt and is used in different applications, such as fertilizers and pharmaceuticals.
Dicyandiamide (C₂H₄N₄): This compound is used in the production of melamine and as a slow-release fertilizer.
Uniqueness: Cyanamide-13C’s unique combination of an amino and nitrile group on a single carbon atom makes it a valuable intermediate in various chemical reactions, distinguishing it from other similar compounds .
特性
IUPAC Name |
aminoformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2/c2-1-3/h2H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMCDFZZKTWFGF-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661874 | |
| Record name | (~13~C)Cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.033 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21420-35-9 | |
| Record name | (~13~C)Cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


